3,7-Bis(diméthylamino)-4-nitrophénothiazin-5-ium

Vue d'ensemble

Description

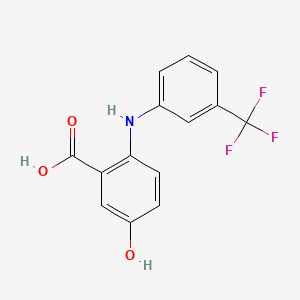

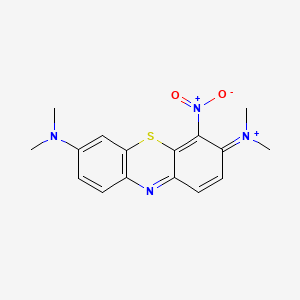

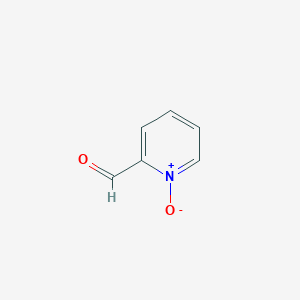

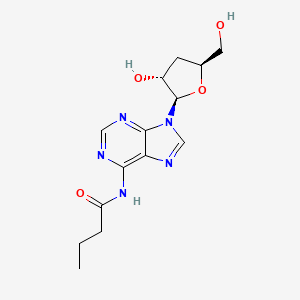

3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium is a synthetic organic compound belonging to the phenothiazine class. It is characterized by its vibrant color and is commonly used as a dye. The compound has a molecular structure that includes two dimethylamino groups and a nitro group attached to a phenothiazine core. This unique structure imparts distinct photophysical, electrochemical, and biological properties to the compound.

Applications De Recherche Scientifique

3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium has a wide range of applications in scientific research:

Chemistry: Used as a dye and redox indicator in various chemical reactions.

Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

Medicine: Investigated for its potential neuroprotective effects and as a treatment for certain medical conditions.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.

Mécanisme D'action

Target of Action

The primary target of 3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium, also known as Methylene Blue, is guanylate cyclase . This enzyme plays a crucial role in the cyclic guanosine monophosphate (cGMP) pathway, which is involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and phototransduction in the visual system .

Mode of Action

Methylene Blue inhibits guanylate cyclase, thereby reducing the levels of cGMP . This can have various effects depending on the context, but one notable application is the treatment of methemoglobinemia . In this condition, an abnormal form of hemoglobin (methemoglobin) builds up in the blood, impairing oxygen transport. Methylene Blue can help reduce methemoglobin levels, restoring normal oxygen transport .

Biochemical Pathways

The action of Methylene Blue affects the cGMP pathway . By inhibiting guanylate cyclase, it reduces cGMP levels, which can affect various downstream processes. For example, in the context of methemoglobinemia, the reduction of methemoglobin levels can help restore normal oxygen transport .

Pharmacokinetics

It is known that the compound is soluble in water and chloroform, and sparingly soluble in alcohol . This could influence its bioavailability and distribution in the body.

Result of Action

The primary result of Methylene Blue’s action is the reduction of methemoglobin levels in the blood, which can help restore normal oxygen transport in cases of methemoglobinemia . Additionally, it has been suggested that Methylene Blue may have neuroprotective effects .

Action Environment

The efficacy and stability of Methylene Blue can be influenced by various environmental factors. For example, its solubility in different solvents could affect its distribution in the body . .

Analyse Biochimique

Biochemical Properties

3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit monoamine oxidase (MAO) and nitric oxide synthase (NOS), which are crucial enzymes in neurotransmitter metabolism and nitric oxide production, respectively . Additionally, it acts as an alternative electron carrier in the mitochondrial respiratory chain, facilitating electron transport in cases of dysfunctional electron transport chains . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular metabolism.

Cellular Effects

The effects of 3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It activates signaling pathways involved in mitochondrial biogenesis and autophagy, promoting the renewal of the mitochondrial pool . Furthermore, it exhibits anti-inflammatory and anti-apoptotic effects, which are beneficial in protecting cells from oxidative stress and inflammation . These cellular effects make 3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium a promising candidate for therapeutic applications in neurodegenerative diseases and other conditions involving cellular dysfunction.

Molecular Mechanism

At the molecular level, 3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium exerts its effects through various mechanisms. It binds to biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s ability to inhibit monoamine oxidase (MAO) and nitric oxide synthase (NOS) is particularly noteworthy, as these enzymes play critical roles in neurotransmitter metabolism and nitric oxide production . Additionally, 3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium acts as an alternative electron carrier in the mitochondrial respiratory chain, facilitating electron transport and enhancing mitochondrial function . These molecular mechanisms underpin the compound’s diverse biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. It has been observed that the compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical and cellular effects . Long-term studies have shown that 3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects highlight the importance of considering the duration of exposure and the stability of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of 3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . At high doses, the compound can also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These dosage effects underscore the need for careful dose optimization in preclinical and clinical studies.

Metabolic Pathways

3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to inhibit monoamine oxidase (MAO) and nitric oxide synthase (NOS) influences neurotransmitter metabolism and nitric oxide production, respectively . Additionally, its role as an alternative electron carrier in the mitochondrial respiratory chain affects mitochondrial metabolism and energy production . These interactions with metabolic pathways highlight the compound’s potential in modulating cellular metabolism and influencing metabolic homeostasis.

Transport and Distribution

The transport and distribution of 3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium within cells and tissues are critical for its biochemical and cellular effects. The compound is known to interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, 3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution properties are important considerations for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium plays a crucial role in its activity and function. The compound is known to target specific cellular compartments, such as mitochondria, where it exerts its effects on mitochondrial function and energy production . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, influencing its localization and activity . Understanding the subcellular localization of 3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium is essential for elucidating its molecular mechanisms and optimizing its therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium typically involves the following steps:

Starting Material: The synthesis begins with phenothiazine as the starting material.

Oxidation: Phenothiazine is treated with diiodine to form phenothiazine-5-ylium tetraiodide.

Amination: The reaction medium obtained from the oxidation step is treated with dimethylamine to introduce the dimethylamino groups at positions 3 and 7.

Nitration: The compound is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at position 4.

Industrial Production Methods

In industrial settings, the production of 3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium follows similar steps but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various applications.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Substitution: The dimethylamino groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

Oxidation: Oxidized derivatives with altered electronic properties.

Reduction: Amino-substituted phenothiazines.

Substitution: Various substituted phenothiazine derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methylene Blue: 3,7-Bis(dimethylamino)-phenothiazin-5-ium chloride, used as a dye and in medical applications.

Azure A: N′,N′-dimethylphenothiazin-5-ium-3,7-diamine chloride, used in biological staining.

Thionine: 3,7-Diamino-5-phenothiazinium acetate, used in photodynamic therapy.

Uniqueness

3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium is unique due to the presence of the nitro group, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific absorption and emission characteristics.

Propriétés

Numéro CAS |

6722-15-2 |

|---|---|

Formule moléculaire |

C16H17Cl3N4O2SZn |

Poids moléculaire |

501.1 g/mol |

Nom IUPAC |

dichlorozinc;[7-(dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C16H17N4O2S.3ClH.Zn/c1-18(2)10-5-6-11-14(9-10)23-16-12(17-11)7-8-13(19(3)4)15(16)20(21)22;;;;/h5-9H,1-4H3;3*1H;/q+1;;;;+2/p-3 |

Clé InChI |

JHRZPINSXJOWNU-UHFFFAOYSA-K |

SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-] |

SMILES canonique |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-].[Cl-].Cl[Zn]Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1,2-Dicarboxyethylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B1207350.png)